molecular formula C17H14Cl2N2 B11067055 (3aR,4S,9bS)-6,7-dichloro-4-(pyridin-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

(3aR,4S,9bS)-6,7-dichloro-4-(pyridin-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B11067055
M. Wt: 317.2 g/mol
InChI Key: RVLGEBUGZCHUPY-USBNGQNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3AR,4S,9BS)-6,7-DICHLORO-4-(2-PYRIDYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLINE is a complex organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,4S,9BS)-6,7-DICHLORO-4-(2-PYRIDYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLINE typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclocondensation of aromatic amines, aldehydes, and cyclopentadiene in the presence of a catalyst . The reaction conditions often include the use of solvents like water or ionic liquids to facilitate the reaction and improve yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of green chemistry principles, such as solvent-free conditions and microwave irradiation, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(3AR,4S,9BS)-6,7-DICHLORO-4-(2-PYRIDYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperature, pressure, and pH to achieve the desired products. Catalysts like palladium or platinum are frequently used to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, (3AR,4S,9BS)-6,7-DICHLORO-4-(2-PYRIDYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLINE is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in various diseases .

Medicine

Medically, this compound is being investigated for its potential therapeutic effects. It has shown activity against certain types of cancer cells and is being explored as a potential anticancer agent .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of (3AR,4S,9BS)-6,7-DICHLORO-4-(2-PYRIDYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLINE involves its interaction with specific molecular targets. It binds to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C17H14Cl2N2

Molecular Weight

317.2 g/mol

IUPAC Name

(3aR,4S,9bS)-6,7-dichloro-4-pyridin-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C17H14Cl2N2/c18-13-8-7-12-10-4-3-5-11(10)16(21-17(12)15(13)19)14-6-1-2-9-20-14/h1-4,6-11,16,21H,5H2/t10-,11+,16-/m0/s1

InChI Key

RVLGEBUGZCHUPY-USBNGQNGSA-N

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=CC(=C3Cl)Cl)C4=CC=CC=N4

Canonical SMILES

C1C=CC2C1C(NC3=C2C=CC(=C3Cl)Cl)C4=CC=CC=N4

Origin of Product

United States

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